molecular formula C8H5F2N3O2 B2996623 2-(Difluoromethyl)-4-nitro-1H-benzimidazole CAS No. 189045-39-4

2-(Difluoromethyl)-4-nitro-1H-benzimidazole

Cat. No. B2996623
CAS RN: 189045-39-4
M. Wt: 213.144
InChI Key: GPAZUAMCYHRIGA-UHFFFAOYSA-N
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Description

Difluoromethyl compounds are a class of organic compounds that contain a difluoromethyl group (-CF2H). They are used in various fields due to their unique properties. For example, they are used in pharmaceuticals, agrochemicals, and materials science . The presence of the difluoromethyl group can significantly affect the physical properties of these compounds, including solubility, metabolic stability, and lipophilicity .


Synthesis Analysis

The synthesis of difluoromethyl compounds has been a topic of significant research. A common approach involves difluoromethylation processes based on X–CF2H bond formation, where X can be C(sp), C(sp2), C(sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of difluoromethyl compounds is influenced by the presence of the difluoromethyl group. This group can form hydrogen bonds, quantified as [A], a parameter defining hydrogen bond acidity .


Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . These reactions can be used to construct C(sp3)–CF2H bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds can be influenced by the presence of the difluoromethyl group. This group can affect properties such as hardness, topography, and hydrophilicity .

Scientific Research Applications

Synthesis and Applications in Polymer Chemistry

New unsymmetrical diamine monomers containing both the benzimidazole ring and trifluoromethyl group have been synthesized for the development of soluble polyimides. These polyimides exhibit high glass transition temperatures, high thermal stability, and low coefficients of thermal expansion due to their rigid-rod-like structure. The incorporation of trifluoromethyl groups unsymmetrically improves solubility without compromising physical properties, showcasing potential applications in high-performance materials and coatings Hyungsam Choi et al., 2008.

Antimicrobial and Anticancer Potentials

A series of benzimidazole derivatives, including structures related to 2-(difluoromethyl)-4-nitro-1H-benzimidazole, were synthesized and showed potent antibacterial and anticancer activities. These compounds demonstrated significant efficacy against various bacterial strains and cancer cell lines, indicating the benzimidazole core's potential as a scaffold for developing new therapeutic agents Em Canh Pham et al., 2022.

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their role in corrosion inhibition, particularly for protecting iron surfaces in acidic environments. The study suggests that the position and nature of substituents on the benzimidazole ring significantly affect its inhibitory effectiveness, highlighting the potential of these compounds in materials science and engineering applications K. F. Khaled, 2010.

Antiparasitic Activity

Nitroheterocyclic drugs, including compounds structurally related to 2-(difluoromethyl)-4-nitro-1H-benzimidazole, are noted for their broad spectrum activity against various protozoan and bacterial infections. These compounds' mechanism of action, including potential reductive metabolite formation leading to DNA damage and cell death, underscores their importance in treating parasitic diseases W. Raether & H. Hänel, 2003.

Hypoxic Cell Radiosensitization

Fluorinated nitroazoles, akin to 2-(difluoromethyl)-4-nitro-1H-benzimidazole, have been synthesized and evaluated for their radiosensitizing effects and toxicity. These compounds demonstrate the potential for improving radiotherapy outcomes in hypoxic tumors, with certain fluorinated derivatives showing enhanced efficiency and reduced toxicity compared to existing radiosensitizers Y. Shibamoto et al., 1989.

Safety and Hazards

The safety and hazards associated with difluoromethyl compounds can vary depending on the specific compound. For example, some compounds may cause skin irritation or be suspected of causing cancer .

Future Directions

The field of difluoromethylation is expected to continue to grow, with ongoing research into new difluoromethylation reagents and methods . This research could lead to the development of new difluoromethyl compounds with potential applications in various fields .

properties

IUPAC Name

2-(difluoromethyl)-4-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-7(10)8-11-4-2-1-3-5(13(14)15)6(4)12-8/h1-3,7H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAZUAMCYHRIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-4-nitro-1H-benzimidazole

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